molecular formula C21H21NO4S B2718324 1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone CAS No. 503432-17-5

1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone

Cat. No.: B2718324
CAS No.: 503432-17-5
M. Wt: 383.46
InChI Key: MGTTVVICLBCCIU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Sulfanylethanone Moiety: This step involves the reaction of the quinoline derivative with a suitable thiol reagent to introduce the sulfanyl group, followed by the addition of an ethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The methoxy and sulfanyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone is unique due to the presence of both methoxy and sulfanyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-13-9-21(22-17-11-15(24-2)6-7-16(13)17)27-12-18(23)14-5-8-19(25-3)20(10-14)26-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTTVVICLBCCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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